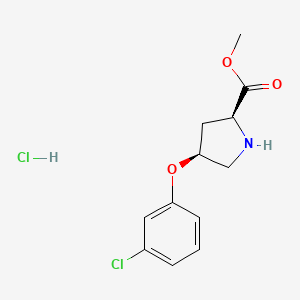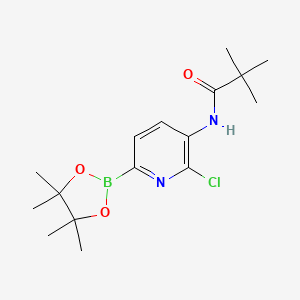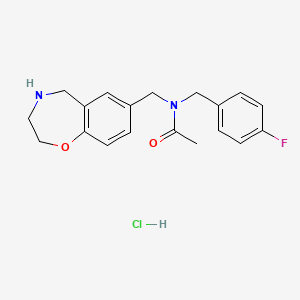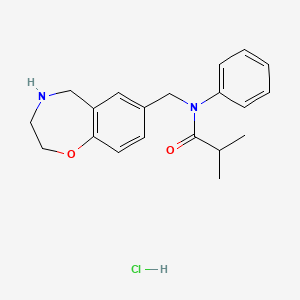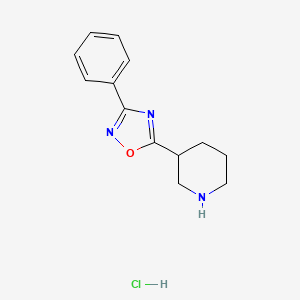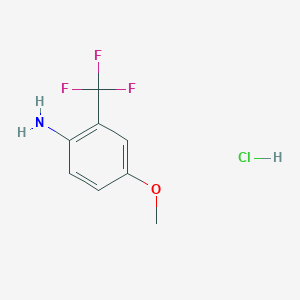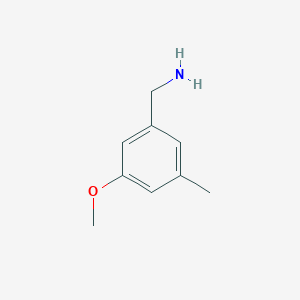
(3-Methoxy-5-methylphenyl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- Compound Synthesis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using p-Toluic hydrazide and glycine through polyphosphoric acid condensation, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018).
Antimicrobial Activities
- Antimicrobial Derivatives : A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized from 4-methoxyaniline, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).
Receptor Binding Studies
- Receptor Binding Studies : The compound 1-(2-phenoxyphenyl)methanamine showed dual 5-HT and NA reuptake pharmacology, with good human in vitro metabolic stability and selectivity (Whitlock, Blagg & Fish, 2008).
Analytical Characterizations
- Analytical Characterizations : A study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, providing insights into the identification of newly emerging substances of abuse (Wallach et al., 2016).
Metabolite Studies
- Monoamine Metabolites : The study of monoamine metabolites in human cerebrospinal fluid used techniques like high-performance liquid chromatography to measure compounds including 3-methoxy-4-hydroxyphenylglycol, relevant to neurological and psychiatric disorders (Mena, Aguado & Yébenes, 1984).
Ligand Evaluation for Receptors
- 5-HT4 Receptor Ligands : Indole-3-methanamines were evaluated as ligands for the 5-HT(4) receptor, with some compounds showing good affinity and potential for further synthetic work (Hanna-Elias et al., 2009).
Photocytotoxicity and Imaging
- Photocytotoxicity and Imaging : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light to various cell lines and were effective for cellular imaging (Basu et al., 2014).
Anticonvulsant Agents
- Potential Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, showing promise as potential anticonvulsant agents (Pandey & Srivastava, 2011).
Herbicide Studies
- Herbicide Runoff and Volatilization : A study on field-scale herbicide runoff and volatilization losses over eight years provided insights into environmental factors influencing herbicide behavior (Gish et al., 2011).
Serotonin Receptor Agonists
- Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019).
Cholesterol Synthesis Inhibition
- Squalene Epoxidase Inhibition : NB-598, a compound including a methanamine moiety, was found to inhibit squalene epoxidase, impacting cholesterol synthesis (Horie et al., 1990).
Iron(III) Complexes for Uptake and Photocytotoxicity
- Iron(III) Complexes for Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines showed significant uptake in cancer cells and remarkable photocytotoxicity (Basu et al., 2015).
Synthesis of Novel Compounds
- Novel Synthesis : A novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was reported, highlighting a method to generate a variety of substituted compounds (Schlosser et al., 2015).
QSAR of Phenoxyphenyl-methanamine Compounds
- QSAR Models : Quantitative structure-activity relationship models for phenoxyphenyl-methanamine compounds were used to evaluate activities and understand the SAR of the compounds (Mente et al., 2008).
Dopamine Metabolite Measurement
- Measuring Dopamine Metabolites : A highly sensitive method for measuring 3-methoxytyramine, a dopamine metabolite, using HPLC with electrochemical detection, was developed, providing insights into dopamine utilization (Heal, Frankland & Buckett, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methoxy-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONZQGFYUJIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



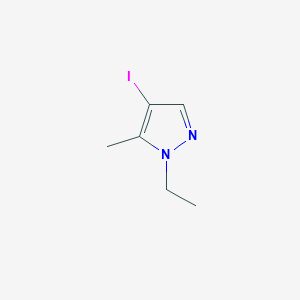
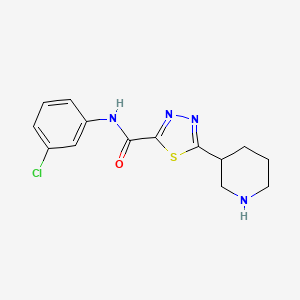
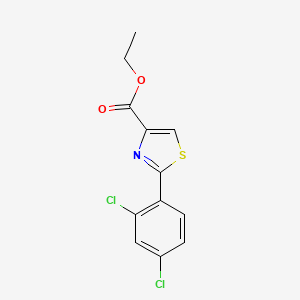

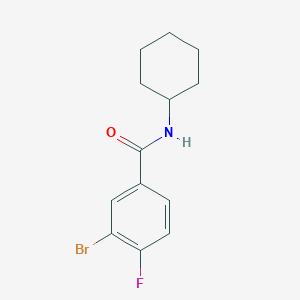
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
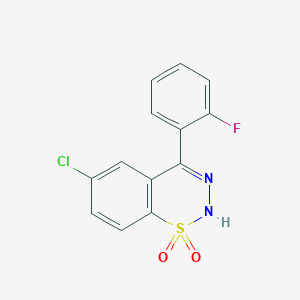
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
